molecular formula C9H14O2 B1250081 Levodione

Levodione

Cat. No.: B1250081
M. Wt: 154.21 g/mol
InChI Key: HVHHZSFNAYSPSA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levodione ((6R)-2,2,6-Trimethyl-1,4-cyclohexanedione) is a valuable chiral building block in biocatalytic and organic synthesis. Its primary research value lies in its role as a key intermediate in the production of optically active compounds. It is enzymatically reduced to (4R,6R)-actinol, a direct precursor to important natural products like xanthoxin and zeaxanthin . This reduction is catalyzed by specific enzymes such as this compound Reductase from Corynebacterium aquaticum , which provides high enantiomeric excess (>95%) for the resulting actinol . This compound itself is also a common product of the asymmetric reduction of ketoisophorone, a reaction catalyzed by ene-reductases from the Old Yellow Enzyme (OYE) family, demonstrating its central role in the synthesis of chiral molecules . This compound is supplied strictly for Research Use Only (RUO). It is not intended for use in diagnostic procedures or for any human or therapeutic applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(6R)-2,2,6-trimethylcyclohexane-1,4-dione

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

HVHHZSFNAYSPSA-ZCFIWIBFSA-N

SMILES

CC1CC(=O)CC(C1=O)(C)C

Isomeric SMILES

C[C@@H]1CC(=O)CC(C1=O)(C)C

Canonical SMILES

CC1CC(=O)CC(C1=O)(C)C

Synonyms

dihydrooxoisophorone
DOIP cpd
levodione

Origin of Product

United States

Scientific Research Applications

Biocatalytic Applications

1.1 Enzymatic Synthesis of Levodione

This compound can be synthesized through the asymmetric reduction of ketoisophorone using various biocatalysts. A notable study identified a novel ene reductase (PaER) from Pichia angusta, which demonstrated high stereoselectivity (>99%) and efficiency in converting ketoisophorone to (R)-levodione. In engineered Escherichia coli cells, this biocatalytic process achieved a space-time yield of 460.7 g L1^{-1} d1^{-1}, showcasing the potential for large-scale applications .

1.2 Microbial Reduction of this compound

Research has shown that several microorganisms can catalyze the stereoselective reduction of this compound to produce actinol. For instance, Corynebacterium aquaticum M-13 was identified as an effective strain for this purpose, highlighting the versatility of microbial systems in producing valuable chiral compounds .

Production of Carotenoids

This compound serves as an essential intermediate in the biosynthesis of carotenoids such as zeaxanthin and lutein. The enzymatic reduction processes involving this compound are critical for producing these pigments, which have significant nutritional and health benefits. Zeaxanthin, for example, is recognized for its role in eye health and protection against age-related macular degeneration .

2.1 Case Study: Carotenoid Synthesis

A patent describes a process for producing this compound using yeast strains such as Saccharomyces cerevisiae. This method highlights the efficiency of microbial fermentation processes in generating high-purity this compound, which is then utilized to synthesize carotenoids like zeaxanthin .

Carotenoid Source Synthesis Method
ZeaxanthinThis compoundEnzymatic reduction from ketoisophorone
LuteinThis compoundEnzymatic pathways involving this compound

Therapeutic Potential

Emerging research suggests that compounds derived from this compound may possess therapeutic properties. The carotenoids synthesized from this compound are known antioxidants and may play roles in reducing oxidative stress and inflammation .

3.1 Clinical Implications

Clinical studies have indicated that dietary supplementation with carotenoids like lutein and zeaxanthin can improve visual function and protect against ocular diseases. These findings underscore the potential health benefits associated with compounds derived from this compound .

Q & A

Q. How can novel this compound enzymatic pathways be validated for industrial relevance?

  • Methodological Answer : Conduct techno-economic analysis (TEA) to compare biocatalytic routes with chemical synthesis. Validate scalability in bioreactors (≥10 L) and assess environmental impact via life-cycle assessment (LCA). Publish negative results (e.g., enzyme inhibition at high substrate loads) to inform future optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levodione
Reactant of Route 2
Reactant of Route 2
Levodione

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